molecular formula C11H24N2O B15281522 (1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol

(1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol

Cat. No.: B15281522
M. Wt: 200.32 g/mol
InChI Key: OPDOTJNMVXVOAL-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a cyclopentanol ring substituted with a diethylaminoethyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and diethylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as palladium on carbon.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

(1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. The diethylaminoethyl group can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activities.

    (1R,2R)-2-((2-(Dimethylamino)ethyl)amino)cyclopentan-1-ol: This compound has a dimethylaminoethyl group instead of a diethylaminoethyl group, which can affect its reactivity and interactions.

    (1R,2R)-2-((2-(Diethylamino)propyl)amino)cyclopentan-1-ol: The presence of a propyl group instead of an ethyl group can lead to differences in chemical and biological behavior.

Uniqueness

The uniqueness of (1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol lies in its specific chiral configuration and the presence of the diethylaminoethyl group

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

(1R,2R)-2-[2-(diethylamino)ethylamino]cyclopentan-1-ol

InChI

InChI=1S/C11H24N2O/c1-3-13(4-2)9-8-12-10-6-5-7-11(10)14/h10-12,14H,3-9H2,1-2H3/t10-,11-/m1/s1

InChI Key

OPDOTJNMVXVOAL-GHMZBOCLSA-N

Isomeric SMILES

CCN(CC)CCN[C@@H]1CCC[C@H]1O

Canonical SMILES

CCN(CC)CCNC1CCCC1O

Origin of Product

United States

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